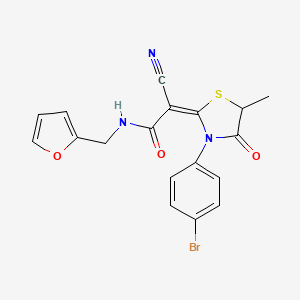

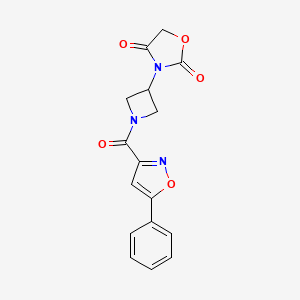

3-(1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a compound that contains an azetidin-2-one ring, which is a type of β-lactam . This compound also contains a phenylisoxazole moiety . The azetidin-2-one ring has been associated with life-saving antibiotics such as penicillin and cephalosporin .

Synthesis Analysis

The synthesis of compounds similar to “3-(1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” involves the use of β-lactams as versatile building blocks . In one approach, Schiff’s bases are produced by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole in the presence of acetate (glacial) as a catalyst .Molecular Structure Analysis

The molecular structure of this compound involves two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Scientific Research Applications

Medicinal Chemistry and Drug Development

The azetidine and oxazolidine rings in this compound serve as valuable scaffolds for drug design. Researchers explore their potential as pharmacophores in novel drug candidates. The 3-substituted 3-(acetoxymethyl)azetidines and 3-(acetoxymethyl)oxetanes derived from this compound may exhibit diverse biological activities .

Mechanism of Action

Mode of Action

It is known that azetidin-2-one derivatives have been identified as having immunostimulating and antimicrobial properties, as well as antioxidant activity . This suggests that the compound may interact with its targets to modulate immune response, inhibit microbial growth, or neutralize oxidative stress.

properties

IUPAC Name |

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5/c20-14-9-23-16(22)19(14)11-7-18(8-11)15(21)12-6-13(24-17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTFYFWQGLVKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)N4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-Phenylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride](/img/structure/B2835953.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2835954.png)

![7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2835955.png)

![Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2835961.png)

![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2835963.png)

![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2835966.png)

![3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2835967.png)

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2835972.png)